molecular formula C18H13N7 B1684323 FR 180204 CAS No. 865362-74-9

FR 180204

Número de catálogo: B1684323
Número CAS: 865362-74-9
Peso molecular: 327.3 g/mol
Clave InChI: XVECMUKVOMUNLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de FR 180204 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de pirazolo[1,5-a]piridina y la posterior funcionalización para introducir el residuo de pirazolo[3,4-c]piridazina. Las condiciones de reacción suelen implicar el uso de bases fuertes y altas temperaturas para facilitar las reacciones de ciclización .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso también incluye pasos de purificación rigurosos, como la recristalización y la cromatografía, para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

FR 180204 principalmente experimenta reacciones de sustitución debido a la presencia de múltiples átomos de nitrógeno en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .

Aplicaciones Científicas De Investigación

Chemical Profile

  • Chemical Name : 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine
  • Selectivity : IC50 values are 0.14 μM for ERK2 and 0.31 μM for ERK1, indicating a high level of selectivity for ERK over other kinases such as p38α (IC50 = 10 μM) .

This compound functions as an ATP-competitive inhibitor, impacting various cellular processes such as proliferation, differentiation, and apoptosis. Its inhibition of the ERK pathway has implications for treating conditions like rheumatoid arthritis and various cancers.

Rheumatoid Arthritis

In a study using collagen-induced arthritis (CIA) in DBA/1 mice, this compound significantly ameliorated clinical symptoms and reduced plasma anti-collagen type II antibody levels by 62%. The compound also inhibited the proliferation of collagen-reactive T cells in vitro, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

Parameter Control (CIA) This compound Treatment (100 mg/kg)
Clinical Arthritis ScoreHighSignificantly Lower
Body Weight LossSignificantReduced
Plasma Anti-CII AntibodiesElevatedDecreased by 62%

Cancer Research

This compound has been studied for its effects on various cancer cell lines, including colorectal cancer. In combination with other agents like API-1, it demonstrated enhanced apoptotic effects and cytotoxicity compared to single-agent treatments. The compound inhibited signaling pathways associated with cell survival and proliferation .

Cell Line Treatment Cell Viability (%) Apoptosis Induction (%)
DLD-1This compound + API-1ReducedIncreased
LoVoThis compound + API-1ReducedIncreased

Osteoclast Differentiation

In studies examining osteoclast differentiation, this compound was shown to inhibit RANKL-induced signaling pathways, thereby affecting osteoclastogenesis. This suggests potential applications in bone-related diseases such as osteoporosis .

Mechanistic Insights

This compound's mechanism of action involves the inhibition of ERK signaling pathways that are crucial for cell proliferation and survival. By disrupting these pathways, the compound can induce apoptosis in cancer cells and modulate immune responses in autoimmune diseases.

Case Study: Combination Therapy in Colorectal Cancer

A study investigated the synergistic effects of this compound combined with API-1 on colorectal cancer cells (DLD-1 and LoVo). Results showed that this combination led to significant downregulation of anti-apoptotic proteins while enhancing pro-apoptotic markers. This case highlights the potential of this compound in combination therapies for more effective cancer treatment .

Comparación Con Compuestos Similares

FR 180204 es único debido a su alta selectividad para ERK1 y ERK2 en comparación con otras cinasas. Los compuestos similares incluyen:

Estos compuestos difieren en su selectividad y mecanismo de acción, lo que hace que this compound sea una herramienta valiosa para estudiar las funciones específicas de ERK1 y ERK2 en los procesos celulares .

Actividad Biológica

FR 180204 is a selective inhibitor of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK1 and ERK2. As an ATP-competitive inhibitor, it has garnered attention for its potential therapeutic applications in various diseases, including cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in different cellular contexts, and relevant case studies.

  • Chemical Name: 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine
  • Purity: ≥98%
  • Selectivity:
    • IC50 for ERK2: 0.14 μM
    • IC50 for ERK1: 0.31 μM
    • IC50 for p38α: 10 μM (30-fold selectivity over ERK)

This compound shows no significant activity against several other kinases, including MEK1, MKK4, IKKα, PKCα, Src, Syc, and PDGFα at concentrations less than 30 μM .

This compound acts by binding to the ATP-binding site of ERK1 and ERK2, inhibiting their kinase activity. This inhibition affects downstream signaling pathways involved in cell proliferation and survival. The compound has been identified as a Type I ATP-competitive inhibitor with a unique binding profile that allows it to selectively inhibit ERK without affecting other MAPKs .

Table: Inhibition Potency of this compound

Target KinaseIC50 (μM)Selectivity
ERK10.31-
ERK20.14-
p38α1030-fold
MEK1>30Not active
MKK4>30Not active
IKKα>30Not active

Efficacy in Cancer Cell Lines

Research indicates that this compound has significant effects on various cancer cell lines:

  • Colorectal Cancer: In studies involving DLD-1 and LoVo cells, this compound demonstrated potent antiproliferative effects when combined with Akt inhibitors (API-1). The combination therapy resulted in enhanced apoptosis and reduced cell viability compared to single-agent treatments .
  • Pancreatic Cancer: Treatment with this compound prior to conventional chemotherapeutics showed an additive effect on cancer cell viability over three days of treatment. This suggests that MEK inhibition can enhance the efficacy of standard chemotherapy regimens .

Inhibition of Specific Pathways

This compound has been shown to inhibit TGFβ-induced AP-1 activation in Mv1Lu cells with an IC50 of 3.1 μM. This inhibition is crucial as AP-1 is involved in various cellular processes including proliferation and differentiation .

Case Study: COX-2 Expression

In a study involving MG-63 osteosarcoma cells pre-incubated with this compound followed by LPA treatment, the compound effectively inhibited COX-2 induction. This suggests potential applications in inflammatory conditions where COX-2 plays a critical role .

Propiedades

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECMUKVOMUNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR 180204
Reactant of Route 2
Reactant of Route 2
FR 180204
Reactant of Route 3
Reactant of Route 3
FR 180204
Reactant of Route 4
Reactant of Route 4
FR 180204
Reactant of Route 5
Reactant of Route 5
FR 180204
Reactant of Route 6
FR 180204

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.